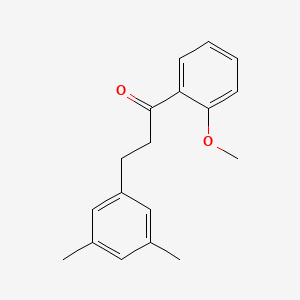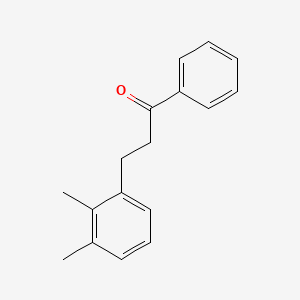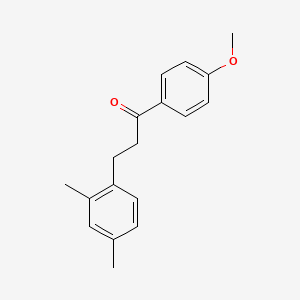
3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone, or 3,5-DMPMP, is an important organic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C14H16O2, and is a derivative of propiophenone. 3,5-DMPMP has a wide range of useful properties, such as being a strong acid catalyst and a strong reducing agent. It is also a useful reagent in organic synthesis, and has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1. Chemical Reactions and Properties
- Studies have explored the reactions and properties of compounds related to 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone. For example, Jackman et al. (1991) investigated the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in aprotic solvents, revealing insights into the behavior of similar compounds in various solvent environments (Jackman, Petrei, & Smith, 1991).
- Another study by Kasturi and Damodaran (1969) focused on the acylation and alkylation of 1,3-dimethoxybenzene, a process that is relevant for understanding the chemical behavior of similar compounds (Kasturi & Damodaran, 1969).
2. Synthesis and Electrochemical Properties
- Yamamoto et al. (1992) demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide) with notable electrochemical properties. This study provides insights into the synthesis and applications of related compounds in polymer science (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
3. Molecular Structure and Quantum Mechanical Calculations
- Research by Alaşalvar et al. (2014) involved the molecular structure analysis and quantum mechanical calculations of compounds similar to 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone. Their work contributes to a deeper understanding of the molecular geometry and electronic properties of such compounds (Alaşalvar, Soylu, Güder, Albayrak, Apaydın, & Dilek, 2014).
4. Advanced Applications in Material Science
- In the field of material science, Shi et al. (2017) developed poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, which include the use of 3,5-dimethylphenyl groups. This research is crucial for advancing knowledge in the development of high-performance membranes for various applications (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDJERLVAIUDBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644879 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone | |
CAS RN |
898780-14-8 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














